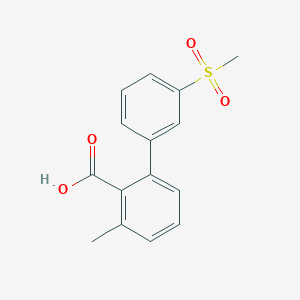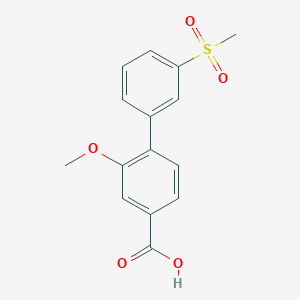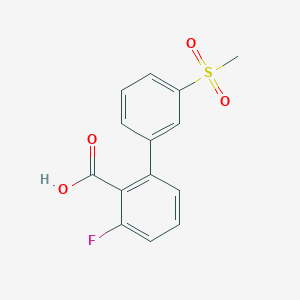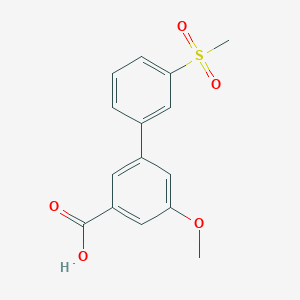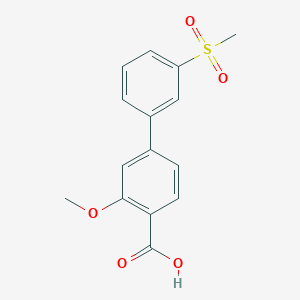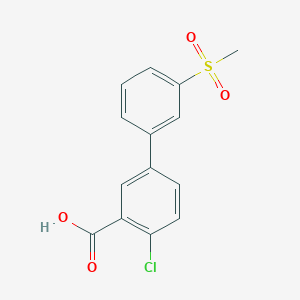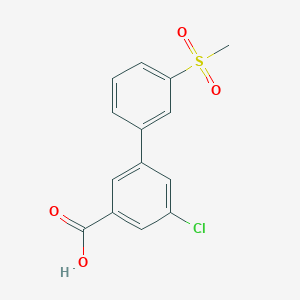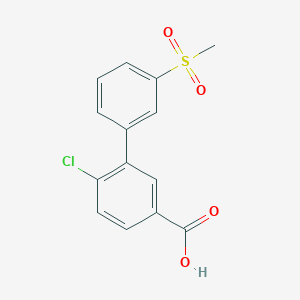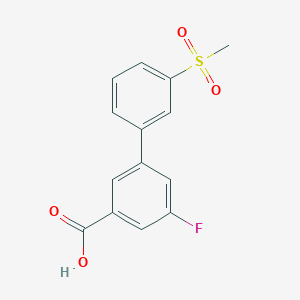
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95% (5-F-3-MSPB-95%) is a chemical compound used as a reagent for a variety of scientific research applications. It is a fluorinated derivative of benzoic acid and is a white, crystalline solid. 5-F-3-MSPB-95% is soluble in water and ethanol and has a melting point of 120-122°C. It is a useful reagent for a variety of applications in organic synthesis and biochemistry, as well as in drug discovery and development.
Aplicaciones Científicas De Investigación
5-F-3-MSPB-95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, in the synthesis of pharmaceuticals, and in the synthesis of polymers. In addition, it is used in biochemistry as a reagent for the synthesis of peptides, proteins, and other macromolecules. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to screen for new drugs.
Mecanismo De Acción
5-F-3-MSPB-95% is a fluorinated derivative of benzoic acid, and it is thought to act as an inhibitor of enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, it has been shown to inhibit the activity of other enzymes, such as lipoxygenase and thromboxane synthase.
Biochemical and Physiological Effects
5-F-3-MSPB-95% has been shown to have anti-inflammatory and analgesic effects. In animal studies, it has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-bacterial and anti-viral effects. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-F-3-MSPB-95% is that it is a relatively inexpensive reagent that is widely available. It is also relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that it is a relatively new compound and there is limited research available on its effects.
Direcciones Futuras
There are several potential future directions for research on 5-F-3-MSPB-95%. One potential area of research is to further investigate its anti-inflammatory and analgesic effects. In addition, further research could be done to investigate its potential anti-bacterial, anti-viral, and anti-cancer effects. Another potential area of research is to further investigate its mechanism of action and to identify potential new targets for drug development. Finally, further research could be done to identify new applications for 5-F-3-MSPB-95% in organic synthesis and biochemistry.
Métodos De Síntesis
5-F-3-MSPB-95% can be synthesized from benzoic acid and 3-methylsulfonylphenyl bromide. The reaction is carried out in anhydrous acetonitrile at a temperature of 40-45°C. The reaction is catalyzed by a palladium catalyst and proceeds in two steps. First, the benzoic acid is reacted with the bromide to form the intermediate. This intermediate is then reacted with a fluorinating agent to form 5-F-3-MSPB-95%. The reaction is complete after the reaction mixture is cooled and filtered.
Propiedades
IUPAC Name |
3-fluoro-5-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQGFQBMLPWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691622 |
Source


|
| Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261983-19-0 |
Source


|
| Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

